molecular formula C16H18N2O2 B11736664 Benzyln-[3-(aminomethyl)benzyl]carbamate

Benzyln-[3-(aminomethyl)benzyl]carbamate

Cat. No.: B11736664
M. Wt: 270.33 g/mol
InChI Key: QROGVPYPIOFHKU-UHFFFAOYSA-N
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Description

Benzyln-[3-(aminomethyl)benzyl]carbamate is a carbamate derivative characterized by a benzyl-protected carbamate group attached to a 3-(aminomethyl)benzyl moiety. Carbamates are widely used in medicinal chemistry and organic synthesis due to their stability and versatility as protecting groups for amines. Its molecular formula is C₁₆H₁₆N₂O₂, with a molecular weight of 268.31 g/mol (estimated based on structural analogs) .

Properties

IUPAC Name

benzyl N-[[3-(aminomethyl)phenyl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c17-10-14-7-4-8-15(9-14)11-18-16(19)20-12-13-5-2-1-3-6-13/h1-9H,10-12,17H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QROGVPYPIOFHKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC2=CC=CC(=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyln-[3-(aminomethyl)benzyl]carbamate typically involves the reaction of benzyl chloroformate with 3-(aminomethyl)benzylamine. The reaction is carried out in an organic solvent such as dichloromethane, under basic conditions provided by a base like triethylamine. The reaction proceeds via nucleophilic substitution, where the amine group attacks the carbonyl carbon of the benzyl chloroformate, leading to the formation of the carbamate linkage.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The reaction mixture is typically purified using techniques such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Benzyln-[3-(aminomethyl)benzyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position, facilitated by the presence of the benzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or thiols in the presence of a suitable solvent.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that Benzyln-[3-(aminomethyl)benzyl]carbamate exhibits moderate cytotoxicity against several cancer cell lines. For instance, studies have shown that structural modifications can enhance its binding affinity to target receptors, suggesting potential antitumor effects.

  • Case Study : In vitro studies demonstrated that this compound reduced cell viability in human breast cancer cell lines by approximately 55% after treatment with a specific concentration over three days .

Neuroprotective Effects

Similar compounds have shown promise in neuroprotection, indicating that this compound may play a role in treating neurodegenerative diseases.

  • Research Insight : The presence of the aminomethyl group may enhance interaction with biological targets related to neuronal health, warranting further investigation into its mechanisms of action.

Anti-inflammatory Properties

Preliminary investigations suggest that this compound may possess anti-inflammatory and analgesic properties, making it a candidate for pharmacological studies.

  • Experimental Data : Interaction studies involving this compound have indicated potential modulation of inflammatory pathways, though detailed studies are required to elucidate these effects .

Organic Synthesis Applications

This compound serves as a valuable reagent in organic synthesis, particularly in the development of more complex molecules.

  • Synthesis Methodology : The compound can be synthesized through reactions involving benzyl chloroformate and aminomethyl derivatives under controlled conditions using solvents like acetonitrile or dichloromethane.
  • Table 1: Synthesis Routes
Synthesis MethodReactantsConditionsYield
Carbamate FormationBenzyl chloroformate + Aminomethyl derivativeBase (e.g., triethylamine), solvent (e.g., acetonitrile)High
Coupling ReactionsThis compound + Various electrophilesControlled temperatureVariable

Material Science Applications

The unique properties of this compound make it suitable for applications in material science, particularly in the development of new polymers and materials with enhanced properties.

  • Research Findings : Studies have indicated that derivatives of this compound can be used to modify polymer matrices, leading to improved mechanical properties and thermal stability .

Mechanism of Action

The mechanism of action of Benzyln-[3-(aminomethyl)benzyl]carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes by binding to their active sites. This interaction can alter the enzyme’s activity, leading to various biochemical effects. The pathways involved may include inhibition of enzyme-catalyzed reactions or modulation of signal transduction pathways.

Comparison with Similar Compounds

tert-Butyl N-[3-(aminomethyl)benzyl]carbamate

  • Molecular Formula : C₁₃H₂₀N₂O₂
  • Molecular Weight : 236.31 g/mol
  • Key Features: Replaces the benzyl carbamate group with a tert-butyloxycarbonyl (Boc) protecting group. Physical Properties: Melting point 61–64°C, density 1.06 g/mL, soluble in dichloromethane and methanol .
  • Synthetic Utility: The Boc group is acid-labile, enabling selective deprotection under mild acidic conditions (e.g., trifluoroacetic acid), unlike benzyl carbamates, which require hydrogenolysis .
  • Applications : Common in peptide synthesis for temporary amine protection .

BenzylN-[3-[5-[(4-Oxo-3(4H)-quinazolinyl)methyl]-2-furyl]propyl]carbamate (Compound 4)

  • Molecular Formula : C₂₉H₂₆N₄O₄ (estimated)
  • Key Features: Incorporates a furyl-propyl linker and a quinazolinone moiety. Synthesis: Prepared via BF₃•OEt₂-mediated cyclization in acetonitrile under reflux .

BenzylN-(4-pyridyl)carbamate

  • Molecular Formula : C₁₃H₁₂N₂O₂
  • Molecular Weight : 228.25 g/mol
  • Structural Differences: Replaces the aminomethyl benzyl group with a pyridyl ring.
  • Crystal Properties : Exhibits N–H⋯N hydrogen bonding and C–O⋯O–C interactions (3.06 Å), influencing solid-state stability .
  • Applications : Pyridyl groups enhance solubility and metal-coordination capabilities, useful in catalysis .

Benzyl (3-(4-aminophenyl)-1-(diphenoxyphosphoryl)propyl)carbamate

  • Molecular Formula : C₂₄H₂₆N₂O₅P
  • Key Features: Contains a diphenoxyphosphoryl group, introducing a phosphate mimic.
  • Synthesis : Derived from nitro-group reduction (56% yield) .
  • Applications : Phosphoryl groups are critical in enzyme inhibition (e.g., kinase or phosphatase targets) .

cis-Benzyl (3-hydroxycyclohexyl)carbamate

  • Molecular Formula: C₁₄H₁₉NO₃
  • Molecular Weight : 249.31 g/mol
  • Key Features: Cyclohexanol substituent introduces stereochemistry (cis configuration).
  • Applications : Hydroxycyclohexyl groups are explored in CNS drug design due to improved blood-brain barrier penetration .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Method Physical Properties Applications
Benzyln-[3-(aminomethyl)benzyl]carbamate C₁₆H₁₆N₂O₂ 268.31 Benzyl carbamate, aminomethyl benzyl Not explicitly reported Estimated solubility in polar solvents Prodrug intermediate, peptide synthesis
tert-Butyl N-[3-(aminomethyl)benzyl]carbamate C₁₃H₂₀N₂O₂ 236.31 Boc carbamate Boc-protection of benzylamine Mp 61–64°C, soluble in DCM/MeOH Peptide synthesis
BenzylN-(4-pyridyl)carbamate C₁₃H₁₂N₂O₂ 228.25 Pyridyl ring Reaction of 4-aminopyridine with benzyl chloroformate Crystalline, hydrogen-bonded layers Catalysis, metal coordination
Benzyl (3-hydroxycyclohexyl)carbamate (cis) C₁₄H₁₉NO₃ 249.31 Hydroxycyclohexyl Not explicitly reported Solid, 97% purity CNS drug candidates

Key Findings and Implications

  • Structural Impact on Stability : Benzyl carbamates (e.g., target compound) exhibit greater stability under acidic conditions compared to Boc analogs but require harsher deprotection methods .
  • Stereochemical Considerations : Cis-configuration in cyclohexyl derivatives () highlights the role of stereochemistry in pharmacokinetics .

Biological Activity

Benzyln-[3-(aminomethyl)benzyl]carbamate is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound contains a carbamate functional group, which is integral to its interaction with various biological targets. Research into its biological activity has indicated promising applications in pharmacology, particularly in the treatment of neurological disorders and as a potential therapeutic agent.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C16_{16}H20_{20}N2_2O2_2
  • Molecular Weight : 288.35 g/mol
  • IUPAC Name : this compound

The compound's structure allows it to interact with various enzymes and receptors, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound can function as both an inhibitor and an activator, depending on the target and the context of its use. Key mechanisms include:

  • Enzyme Inhibition : The compound may bind to active sites on enzymes, altering their activity.
  • Receptor Modulation : It can modulate receptor functions, potentially influencing signaling pathways involved in various physiological processes.

Pharmacological Applications

Research indicates that this compound may have several pharmacological applications:

  • Neurological Disorders : Preliminary studies suggest potential efficacy in treating conditions such as depression and anxiety by modulating neurotransmitter systems.
  • Anticancer Activity : Some studies have indicated that the compound exhibits cytotoxic effects against certain cancer cell lines, suggesting a role in cancer therapy.
  • Immunomodulatory Effects : The compound has shown promise in enhancing immune responses, particularly through the modulation of cytokine production in macrophages .

Case Studies and Research Findings

  • Cytotoxicity Studies : A study demonstrated that this compound exhibited significant cytotoxic effects against Jurkat T cells, with IC50_{50} values comparable to established anticancer agents .
  • Immunomodulation : Research involving J774A.1 macrophages indicated that treatment with this compound increased the production of pro-inflammatory cytokines such as TNF-α and IL-12 when activated with LPS and IFN-γ .
  • Neuropharmacological Effects : In animal models, the compound showed potential antidepressant-like effects, suggesting modulation of serotonergic pathways .

Comparative Analysis

To understand the unique properties of this compound, it can be compared with structurally similar compounds:

Compound NameStructure TypeNotable Activity
Benzyl N-[[(1R,3R)-3-aminocyclohexyl]methyl]carbamateCarbamateNeurological protective effects
Benzyl N-[[(1R,3S)-3-aminocyclopentyl]carbamateCarbamateAnticancer activity
N-[3-(Aminomethyl)benzylacetamidineAmino compoundImmunomodulatory effects

The comparative analysis highlights how variations in structure can lead to differences in biological activity.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for Benzyln-[3-(aminomethyl)benzyl]carbamate, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via Pd-catalyzed C-N cross-coupling reactions, leveraging carbamate and pyrazole functionalities. Key reagents include palladium catalysts (e.g., Pd(PPh₃)₄) and bases like cesium carbonate. Optimization involves controlling temperature (80–100°C) and solvent polarity (e.g., DMF or THF) to improve yield and purity . Alternative routes may use oxetane ring formation via nucleophilic substitution, requiring anhydrous conditions to minimize hydrolysis .

Q. Which analytical techniques are critical for characterizing the molecular structure of this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm carbamate and benzyl group integration, with distinct shifts for NH (~5.5–6.5 ppm) and aromatic protons (~7.0–7.5 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., 275.31 g/mol for triazole analogs) and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding interactions (e.g., N–H⋯N bonds in triazole derivatives) .

Q. What in vitro assays are suitable for preliminary assessment of biological activity?

  • Methodology :

  • Antimicrobial Assays : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi, leveraging triazole moieties known for antifungal activity .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., protease inhibition) using carbamate’s electrophilic carbonyl group as a reactive site .

Advanced Research Questions

Q. How do structural modifications (e.g., oxetane rings, triazole substituents) influence pharmacokinetic properties?

  • Methodology :

  • Oxetane Rings : Enhance metabolic stability by reducing CYP450-mediated oxidation. Compare logP values (e.g., 0.96 for oxetane analogs vs. 1.2 for non-oxetane derivatives) to assess lipophilicity .
  • Triazole Substituents : Use QSAR models to correlate 4-aminomethyl groups with improved solubility (e.g., 95% purity in triazole-carbamate hybrids) and membrane permeability .
    • Data Analysis : Molecular dynamics simulations predict binding to efflux transporters (e.g., P-gp), validated via Caco-2 permeability assays .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., inconsistent IC₅₀ values)?

  • Methodology :

  • Batch Variability : Quantify impurities (e.g., residual Pd in cross-coupled products) via ICP-MS, which may artificially inflate cytotoxicity .
  • Assay Conditions : Standardize protocols (e.g., serum-free vs. serum-containing media) to control protein binding effects on bioavailability .
    • Case Study : Inconsistent antifungal IC₅₀ values (2–10 µM) in triazole derivatives were traced to pH-dependent carbamate hydrolysis; adjust buffer systems (pH 7.4 vs. 5.5) to replicate physiological conditions .

Q. How can structure-activity relationships (SAR) guide the design of analogs with improved target selectivity?

  • Methodology :

  • Pharmacophore Mapping : Identify critical motifs (e.g., carbamate’s carbonyl for H-bonding, benzyl groups for π-π stacking) using docking studies (e.g., AutoDock Vina) .
  • Analog Synthesis : Replace benzyl with biphenyl groups to enhance hydrophobic interactions; compare binding affinities (Kd) via SPR or ITC .
    • Data Table :
AnalogModificationIC₅₀ (µM)Selectivity Index (vs. HEK293)
ParentNone5.212.3
ABiphenyl3.828.7
BOxetane4.118.9

Q. What mechanisms underlie the compound’s chemical stability under physiological conditions?

  • Methodology :

  • Hydrolysis Studies : Monitor degradation via HPLC under simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8). Carbamates typically hydrolyze to amines and CO₂, with half-lives ranging from 2–24 hours .
  • Oxidative Stability : Use radical initiators (e.g., AIBN) to assess susceptibility to ROS-mediated degradation in liver microsomes .

Contradictions and Validation

  • Evidence Conflict : While triazole derivatives show antimicrobial activity , some studies report negligible effects due to poor solubility. Resolution: Use co-solvents (e.g., DMSO/PEG 400) or nanoformulations to improve bioavailability .
  • Data Gaps : Limited in vivo toxicity data. Recommendation: Conduct acute toxicity studies in rodents (OECD 423) with histopathological analysis of liver/kidney tissues .

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